molecular formula C12H15NO2 B15316954 Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Cat. No.: B15316954
M. Wt: 205.25 g/mol
InChI Key: GTDXZFRJUSYZQA-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and therapeutic agents. The structure of this compound includes a tetrahydroisoquinoline core with an ethyl ester group at the 5-position, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a phenylethylamine derivative with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the tetrahydroisoquinoline core . The reaction conditions often include heating the mixture to around 100°C to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or receptor ligand, modulating biological processes such as neurotransmission and inflammation. The exact pathways depend on the specific biological context and the functional groups present on the molecule .

Comparison with Similar Compounds

Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-5-3-4-9-8-13-7-6-10(9)11/h3-5,13H,2,6-8H2,1H3

InChI Key

GTDXZFRJUSYZQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1CCNC2

Origin of Product

United States

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